molecular formula C9H10N4O B1489900 3-(氮杂环丁烷-3-基)-1H-咪唑并[4,5-b]吡啶-2(3H)-酮 CAS No. 1452561-18-0

3-(氮杂环丁烷-3-基)-1H-咪唑并[4,5-b]吡啶-2(3H)-酮

货号: B1489900
CAS 编号: 1452561-18-0
分子量: 190.2 g/mol
InChI 键: QVJTZJCSFVLALP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Akt抑制剂在癌症治疗中的应用

该化合物已被确定为潜在的Akt抑制剂Akt,也称为蛋白激酶B,是PI3K/Akt/mTOR通路的重要组成部分,该通路在癌症中经常失调 。靶向Akt的抑制剂可以阻止下游蛋白的磷酸化和激活,从而抑制癌细胞的生长和存活。 该化合物与Akt的ATP结合裂隙结合的能力,以及其在体外抑制Akt激活及其下游靶点PRAS40的功效,以及体内药效学和药代动力学研究,使其成为癌症治疗的有希望的候选药物 .

激酶的变构调节

该化合物与Akt结合的结构分析表明,它的作用机制与激酶域ATP竞争性抑制剂不同 。这表明它是一种变构调节剂,由于它可以选择性地调节激酶活性,因此对于设计副作用更少的药物至关重要。

药物再利用

该化合物独特的结合特性使其成为药物再利用的候选药物。 计算药物再利用研究表明,变构Akt抑制剂可以有效地对抗非小细胞肺癌 。这种方法可以显著降低药物开发的时间和成本。

药代动力学和药效学

该化合物在小鼠模型中表现出良好的药代动力学和药效学特性 。这些特性包括口服生物利用度,以及口服给药后有效抑制Akt激活和下游效应器,这些对于开发口服给药药物至关重要。

结构生物学和晶体学

该化合物与Akt1复合物的晶体结构提供了关于结合后分子相互作用和构象变化的宝贵见解 。这些信息对于合理设计新的抑制剂和理解构效关系至关重要。

诱导白血病细胞凋亡

研究表明,嘧啶-5-腈衍生物,其核心结构与该化合物相似,可以通过抑制PI3K/Akt轴诱导白血病细胞凋亡 。这突出了该化合物在诱导癌细胞程序性死亡方面的潜在应用。

生化和生物物理筛选

该化合物已被用于生化和生物物理筛选策略,以鉴定和优化小分子Akt1抑制剂 。这种应用对于药物发现和开发的早期阶段至关重要。

作用机制

Target of Action

The primary target of the compound 3-(Azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the protein kinase B, also known as Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound acts as an ATP-independent inhibitor of Akt . It binds to Akt in a distinct manner compared to ATP-competitive inhibitors . The binding of this compound results in the occlusion of the ATP binding cleft by a number of hydrophobic residues . This prevents ATP from binding, thereby inhibiting the activation of Akt .

Biochemical Pathways

The inhibition of Akt affects several downstream pathways. One of the key targets is PRAS40, a substrate of Akt . The inhibition of Akt leads to a decrease in the phosphorylation of PRAS40 . Another downstream effector that is affected is p70S6, a kinase involved in protein synthesis .

Pharmacokinetics

The compound has been shown to be orally bioavailable . In vivo pharmacodynamic and pharmacokinetic studies have demonstrated that the compound is effective at inhibiting the activation of Akt and its downstream effectors following oral dosing in mice .

Result of Action

The result of the action of the compound is a potent inhibition of intracellular Akt activation . This leads to a decrease in the phosphorylation of downstream targets such as PRAS40 and p70S6 . The inhibition of these proteins can lead to a decrease in cell proliferation and an increase in apoptosis, making this compound potentially useful in the treatment of cancers .

属性

IUPAC Name

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJTZJCSFVLALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 4
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。